molecular formula C11H13NO B11916917 1-Propylindolin-2-one CAS No. 15379-41-6

1-Propylindolin-2-one

Cat. No.: B11916917
CAS No.: 15379-41-6
M. Wt: 175.23 g/mol
InChI Key: KNJVHJKQNARYNV-UHFFFAOYSA-N
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Description

1-Propylindolin-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Propylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

1-Propylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propylindolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its anticancer properties, where it inhibits kinases involved in cell proliferation . The compound can also interact with receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methylindolin-2-one
  • 1-Ethylindolin-2-one
  • 1-Butylindolin-2-one

Comparison: 1-Propylindolin-2-one is unique due to its specific propyl group, which can influence its biological activity and chemical reactivity. Compared to 1-Methylindolin-2-one and 1-Ethylindolin-2-one, the propyl group provides a different steric and electronic environment, potentially leading to distinct interactions with molecular targets . This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-propyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVHJKQNARYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314594
Record name 1-Propylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15379-41-6
Record name NSC286427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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